molecular formula C25H14Br2 B13039637 3,3'-Dibromo-9,9'-spirobi[fluorene]

3,3'-Dibromo-9,9'-spirobi[fluorene]

Cat. No.: B13039637
M. Wt: 474.2 g/mol
InChI Key: XUQFWFSTVTWBSS-UHFFFAOYSA-N
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Description

The Spirobifluorene Scaffold: Core Structure and Stereochemical Features

The foundation of 3,3'-Dibromo-9,9'-spirobi[fluorene] is the spirobifluorene (SBF) scaffold. This structure is characterized by two fluorene (B118485) units linked together by a single, shared sp³-hybridized carbon atom, known as the spiro center. acs.orgossila.com This unique linkage forces the two fluorene moieties into a rigid, perpendicular arrangement. acs.org This orthogonal orientation is a defining feature of the spirobifluorene scaffold and has significant implications for its properties.

The key structural features of the spirobifluorene scaffold include:

Orthogonal Geometry: The two π-systems of the fluorene units are held in a nearly perpendicular orientation, which largely prevents electronic conjugation between them. acs.org

Chirality: Functionalization of the spirobifluorene scaffold, for instance at the 2,2' positions, can induce axial chirality. rsc.org

Rigid 3D Structure: The spiro linkage creates a well-defined three-dimensional structure that enhances morphological stability and prevents the close packing of molecules, leading to the formation of amorphous glass materials. ossila.com

These stereochemical features are crucial in the design of materials for organic electronics, as they influence properties such as charge transport, energy transfer, and solubility. The rigid, non-planar structure helps to prevent aggregation and excimer formation, which can be detrimental to the performance of organic light-emitting diodes (OLEDs). guidechem.com

Significance of Bromination in Spirobifluorene Derivatives for Synthetic Versatility

The introduction of bromine atoms onto the spirobifluorene scaffold is a critical step in the synthesis of more complex and functional molecules. Brominated spirobifluorene compounds, including 3,3'-Dibromo-9,9'-spirobi[fluorene], are valuable intermediates for creating a diverse range of functional materials. tandfonline.com The bromine atoms serve as versatile synthetic handles, allowing for a variety of subsequent chemical transformations.

The primary significance of bromination lies in its ability to facilitate cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. acs.org These reactions enable the attachment of a wide array of functional groups to the spirobifluorene core, thereby tuning its electronic and photophysical properties. For example, the substitution pattern of the bromine atoms on the fluorene units can significantly influence the electronic properties of the resulting materials. researchgate.net The ability to selectively functionalize the brominated positions allows for the rational design of molecules with tailored characteristics for specific applications. ossila.com

Contextualizing 3,3'-Dibromo-9,9'-spirobi[fluorene] as a Precursor in Organic Material Science

3,3'-Dibromo-9,9'-spirobi[fluorene] is a pivotal precursor in the synthesis of materials for a variety of organic electronic devices. Its derivatives have found applications in:

Organic Light-Emitting Diodes (OLEDs): Spirobifluorene-based materials are widely used as hosts for phosphorescent emitters in OLEDs due to their high triplet energy and thermal stability. ossila.comresearchgate.net The substitution at the C3 position is particularly advantageous for designing high triplet energy host materials. researchgate.net

Organic Field-Effect Transistors (OFETs): The rigid three-dimensional structure of the spirobifluorene core contributes to good morphological stability in thin films, which is beneficial for charge transport in OFETs. acs.org

Organic Solar Cells (OSCs): Spirobifluorene derivatives are utilized as hole-transporting materials in perovskite and dye-sensitized solar cells. ossila.comacs.org

Metal-Organic Frameworks (MOFs): Carboxylated derivatives of spirobifluorene, which can be synthesized from brominated precursors, have been used as ligands to construct MOFs with potential applications in gas sorption and catalysis. rsc.orgresearchgate.net

The utility of 3,3'-Dibromo-9,9'-spirobi[fluorene] stems from its ability to be transformed into a multitude of functional molecules with precisely controlled electronic properties, making it a cornerstone in the development of next-generation organic materials.

Overview of Research Trajectories in 3,3'-Dibromo-9,9'-spirobi[fluorene] Chemistry

Research involving 3,3'-Dibromo-9,9'-spirobi[fluorene] and its isomers is dynamic and continually evolving. A significant trend in recent years has been the exploration of different substitution patterns on the spirobifluorene scaffold to fine-tune the electronic properties of the resulting materials. researchgate.net While the C2 position has been extensively studied, research into C1, C3, and C4 substituted isomers has gained momentum. researchgate.net

The focus of this research is often on achieving specific material properties, such as:

High Triplet Energy: For use as host materials in blue phosphorescent OLEDs. researchgate.net

Tailored Energy Levels: To optimize charge injection and transport in electronic devices.

Enhanced Solubility and Processability: For solution-processed device fabrication. researchgate.net

Novel Molecular Architectures: Including the development of spiro-fused polycyclic aromatic compounds and MOFs. researchgate.netresearchgate.net

The ongoing investigation into the synthesis and application of 3,3'-Dibromo-9,9'-spirobi[fluorene] and its derivatives underscores its importance in the quest for novel organic materials with superior performance and functionality for a wide range of electronic and optoelectronic applications.

Properties

Molecular Formula

C25H14Br2

Molecular Weight

474.2 g/mol

IUPAC Name

3,3'-dibromo-9,9'-spirobi[fluorene]

InChI

InChI=1S/C25H14Br2/c26-15-9-11-23-19(13-15)17-5-1-3-7-21(17)25(23)22-8-4-2-6-18(22)20-14-16(27)10-12-24(20)25/h1-14H

InChI Key

XUQFWFSTVTWBSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=C(C=C(C=C5)Br)C6=CC=CC=C46)C=CC(=C3)Br

Origin of Product

United States

Synthetic Methodologies for 3,3 Dibromo 9,9 Spirobi Fluorene and Its Analogues

Synthetic Routes to the Spirobifluorene Core

The formation of the central spiro linkage, where two fluorene (B118485) moieties are joined by a single tetrahedral carbon, is a critical aspect of the synthesis. Various strategies have been developed to achieve this unique three-dimensional structure.

Grignard Reagent-Mediated Approaches to Fluorenone Precursors

A common and versatile method for constructing the spirobifluorene skeleton involves the use of Grignard reagents. This approach typically starts with the reaction of a Grignard reagent, such as one derived from 2-bromobiphenyl (B48390), with a fluorenone derivative. clockss.orgossila.com The resulting tertiary alcohol intermediate is then subjected to an acid-catalyzed intramolecular cyclization to form the spirobifluorene core. clockss.org

For instance, the synthesis of 2,7-dibromo-9,9′-spirobifluorene can be achieved by reacting the Grignard reagent of 2-bromobiphenyl with 2,7-dibromo-9-fluorenone. ossila.com Similarly, various substituted 9-phenyl-9-fluorenol (B15170) derivatives can be prepared by reacting the appropriate phenylmagnesium bromide with 9-fluorenone (B1672902). iastate.edu Although effective, the generation of the Grignard reagent itself can sometimes be challenging. iastate.edu In such cases, alternative methods like lithium-halogen exchange have been explored. iastate.edu

ReactantsReagentsProductNotes
2-bromobiphenyl, Mg, FluorenoneTHF, HCl/HOAcSpirobifluoreneGrignard formation followed by acid-catalyzed cyclization. clockss.org
2-bromobiphenyl, Mg, 2,7-dibromo-9-fluorenoneNot specified2,7-Dibromo-9,9′-spirobifluoreneSynthesis of a dibrominated analogue. ossila.com
Phenylmagnesium bromide, 9-fluorenoneEther, NH4Cl9-phenyl-9-fluorenolIntermediate for photosolvolysis studies. iastate.edu
4-bromoanisole, n-butyl lithium, 9-fluorenoneTHF9-(4-methoxyphenyl)-9-fluorenolLithium-halogen exchange as an alternative to Grignard reagents. iastate.edu

Double Intramolecular Electrophilic Aromatic Substitution for Spirobifluorene Formation

Another powerful strategy for the synthesis of the spirobifluorene core is through a double intramolecular electrophilic aromatic substitution (EAS) reaction. nih.gov This method typically involves the acid-catalyzed cyclization of a bis-biphenyl methanone (B1245722) precursor. For example, treating bis-biphenyl methanone with methanesulfonic acid (MsOH) can lead to the formation of the spirobifluorene in good yields. nih.gov This approach is considered a more direct route to disubstituted spirobifluorene derivatives like 2,2′-dibromo-9,9′-spirobifluorene. nih.gov

The mechanism of this reaction involves the protonation of the ketone, which enhances its electrophilicity, followed by two successive intramolecular attacks of the aromatic rings onto the carbocationic center. nih.gov Theoretical studies using tools like the Fukui dual descriptor have been employed to predict the feasibility and outcome of such cyclizations, especially for heterocyclic analogues. nih.gov

Improved and Cost-Effective Synthesis Strategies for Dibrominated Spirobifluorenes

Efforts have been made to develop more economical and scalable syntheses for dibrominated spirobifluorenes, which are crucial intermediates for various applications. One improved method for preparing 2,2'-dibromo-9,9'-spirobifluorene (B1249592) avoids the often problematic direct dibromination of 9,9'-spirobifluorene or the use of a Sandmeyer reaction. nih.gov

A significant cost reduction has been achieved by utilizing o-bromohalobenzenes as starting materials instead of the more expensive 2-bromobiphenyl. google.com In this process, the o-bromohalobenzene is reacted with phenylmagnesium bromide and then with a bromofluorenone, followed by an acid-catalyzed ring closure. This approach has been reported to lower the production cost by over 60%, making it suitable for industrial-scale synthesis. google.com

More recently, a direct dehydrative coupling of biaryls and fluorenones mediated by trifluoromethanesulfonic anhydride (B1165640) (Tf2O) has been reported as a streamlined route to spirobifluorenes. rsc.orgrsc.org This method allows for the direct use of non-halogenated and non-metalated starting materials, offering a more efficient synthesis of various spirobifluorene derivatives, including those with bromine substituents. rsc.org

Starting MaterialsKey Reagents/MediatorsProductKey Advantages
o-bromohalobenzene, bromofluorenonePhenylmagnesium bromide, AcidBromo-9,9'-spirobifluoreneSignificant cost reduction (>60%). google.com
Biaryls, FluorenonesTf2OSpirobifluorenesDirect coupling, avoids pre-functionalized starting materials. rsc.orgrsc.org
Unsubstituted spirobifluoreneFeCl3Conjugated microporous polymersLow-cost synthesis of porous materials. rsc.org

Bromination Strategies for Spirobifluorene Scaffolds

The introduction of bromine atoms onto the spirobifluorene framework is essential for further functionalization through cross-coupling reactions. Bromination can be achieved either by direct halogenation of the pre-formed spirobifluorene core or by using brominated precursors during the synthesis.

Direct Halogenation Methods and Regioselectivity Considerations

Direct bromination of the 9,9'-spirobifluorene core is a common method to introduce bromine atoms. The regioselectivity of this electrophilic aromatic substitution is a critical factor. For instance, the synthesis of 2,2′,7,7′-tetrabromo-9,9′-spirobifluorene can be accomplished in quantitative yield by brominating 9,9′-spirobifluorene with bromine in the presence of iron(III) chloride as a catalyst. ossila.com

The position of bromination is influenced by the reaction conditions and the electronic nature of the substituents already present on the fluorene rings. For example, in certain porphyrin-related chlorin (B1196114) systems, N-bromosuccinimide (NBS) has been used for regioselective bromination. nih.gov While direct bromination can be effective, it can sometimes lead to mixtures of isomers, making purification challenging. nih.gov

Synthesis via Brominated Fluorenone Intermediates

To overcome the regioselectivity issues associated with direct bromination, a widely used strategy is to employ brominated fluorenone intermediates in the synthesis of the spirobifluorene core. This approach ensures the precise placement of bromine atoms in the final product.

The synthesis of the required brominated fluorenones, such as 2-bromo-9-fluorenone (B123733), is a key preliminary step. chemicalbook.comgoogle.com High-yield methods for the preparation of 2-bromo-9-fluorenone from 9-fluorenone have been developed using reagents like potassium bromate (B103136) and ammonium (B1175870) bromide in the presence of a phase transfer catalyst. chemicalbook.comgoogle.com These brominated fluorenones can then be used in Grignard-based or other cyclization reactions to construct the desired brominated spirobifluorene derivatives. ossila.comgoogle.com For example, 2,7-dibromo-9,9'-spirobifluorene (B70725) is prepared from 2,7-dibromo-9-fluorenone. ossila.com This approach offers excellent control over the final substitution pattern of the spirobifluorene molecule.

Brominated IntermediateSynthetic Method for IntermediateSubsequent ReactionFinal Product
2-Bromo-9-fluorenone9-fluorenone + KBrO3, NH4Br, phase transfer catalyst chemicalbook.comgoogle.comReaction with Grignard reagent and cyclizationBrominated Spirobifluorene google.com
2,7-Dibromo-9-fluorenoneNot detailedReaction with Grignard reagent of 2-bromobiphenyl ossila.com2,7-Dibromo-9,9'-spirobifluorene
3,6-dibromofluorenoneNot detailedTf2O-mediated coupling with biphenyl (B1667301) rsc.org3,6-dibromo-9,9'-spirobifluorene

Comparative Analysis of Synthetic Yields and Purity of 3,3'-Dibromo-9,9'-spirobi[fluorene]

The synthesis of 3,3'-Dibromo-9,9'-spirobi[fluorene], a key intermediate for advanced organic electronic materials, presents a significant challenge in achieving both high yield and high purity. The primary difficulty lies in controlling the regioselectivity of the bromination on the spirobifluorene core. Methodologies for producing dibrominated spirobifluorene compounds can be broadly categorized into two main approaches: direct electrophilic bromination of the 9,9'-spirobifluorene precursor and multi-step targeted synthesis starting from pre-functionalized precursors.

A significant challenge associated with the direct bromination of 9,9'-spirobifluorene is the formation of a complex mixture of polybrominated isomers. nycu.edu.tw This reaction often yields not only the desired dibromo-isomers (such as 2,2'-, 2,7'-, and 3,3'-) but also mono- and tribrominated products like 2,2',3'-tribromo-9,9'-spirobifluorene. nycu.edu.tw The separation of these closely related isomers is exceptionally difficult, which significantly complicates the purification process and drastically lowers the isolated yield of pure 3,3'-Dibromo-9,9'-spirobi[fluorene]. Consequently, this route is often considered troublesome and inefficient for producing isomerically pure materials. nycu.edu.twnih.gov

To circumvent the issues of low regioselectivity, multi-step targeted syntheses have been developed. These methods build the spirobifluorene skeleton from specifically brominated precursors, thereby ensuring the correct placement of the bromine atoms from the outset. One such strategy involves an acid-catalyzed spirocyclization. google.com A general example of this approach starts with an o-bromohalobenzene which is reacted with phenylmagnesium bromide and then with a specific bromofluorenone derivative. google.compatsnap.com This is followed by an acid-catalyzed intramolecular cyclization to form the spiro junction. This method offers superior control over the isomer formation, leading to a product with significantly higher purity.

A patented method describes the synthesis of a dibromo-9,9'-spirobifluorene derivative with a reported yield of 76.2%. google.compatsnap.com This process involves reacting an appropriate Grignard reagent with 2,7-dibromofluorenone, followed by cyclization in a mixed-acid medium (glacial acetic acid and hydrochloric acid) and purification by column chromatography. google.compatsnap.com While this demonstrates that targeted synthesis can achieve high yields, specific data for the exclusive production of the 3,3'- isomer remains limited in readily available literature. The majority of detailed high-yield, high-purity syntheses focus on the more common 2,2'- and 2,7- isomers. For instance, a method for producing 2,2'-dibromo-9,9'-spirobifluorene reports a total yield of 50% with a final product purity exceeding 99% as determined by HPLC. google.com

The following table provides a comparative overview of the general synthetic approaches.

Table 1: Comparative Analysis of Synthetic Methodologies for Dibromo-9,9'-spirobi[fluorene] Isomers

FeatureDirect Electrophilic BrominationMulti-Step Targeted Synthesis
Starting Material 9,9'-Spirobi[fluorene]Pre-brominated fluorenones or biphenyls
General Process One-step reaction with a brominating agent (e.g., Br₂)Multi-step process involving Grignard reaction, cyclization, etc. google.com
Reported Yield High overall yield of mixed isomers, but very low for pure 3,3'- isomer. nycu.edu.twCan be high (e.g., 76.2% reported for a dibromo-isomer google.compatsnap.com and 50% for pure 2,2'-isomer google.com).
Purity & Selectivity Low selectivity, produces a mixture of isomers that are difficult to separate. nycu.edu.twHigh selectivity, leads to a specific isomer with high purity (>99% reported for 2,2'-isomer google.com).
Purification Requires extensive and often inefficient chromatographic separation. nycu.edu.twSimpler purification, often involving recrystallization or standard column chromatography. google.com
Advantages Simple, one-step reaction.High purity and yield of the desired isomer.
Disadvantages Poor control over regioselectivity, difficult purification. nycu.edu.twLonger, more complex synthetic route. nih.gov

Chemical Functionalization and Derivatization Strategies for 3,3 Dibromo 9,9 Spirobi Fluorene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile platform for the derivatization of 3,3'-Dibromo-9,9'-spirobi[fluorene]. The bromine atoms at the 3 and 3' positions serve as reactive handles for these transformations.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Linkages

The Suzuki-Miyaura coupling reaction is a widely used method for creating C-C bonds between aryl or vinyl halides and an organoboron species, catalyzed by a palladium(0) complex. libretexts.org This reaction is instrumental in attaching various aryl and heteroaryl moieties to the 3,3'-dibromo-9,9'-spirobi[fluorene] core. By carefully selecting the boronic acid or ester, a diverse range of functional groups can be introduced, allowing for precise control over the electronic properties of the final molecule. For instance, attaching electron-donating or electron-withdrawing aryl groups can modulate the HOMO and LUMO energy levels, a critical factor in designing materials for organic electronics. A study demonstrated the use of Suzuki coupling for the synthesis of a drug, Linifanib, on a kilogram scale, highlighting its industrial applicability. libretexts.org

Buchwald–Hartwig Amination for Nitrogen-Containing Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable for synthesizing nitrogen-containing derivatives of 3,3'-dibromo-9,9'-spirobi[fluorene], which are of great interest for their charge-transporting properties. nih.gov The introduction of amine functionalities can enhance hole-transport capabilities and introduce new photophysical properties. The choice of the amine coupling partner and the reaction conditions, including the palladium catalyst, ligand, and base, are critical for achieving high yields and functional group tolerance. wikipedia.orglibretexts.orgbeilstein-journals.org For example, studies have shown that different palladium catalysts and bases can be optimized for the amination of various aryl halides with a wide range of amines. beilstein-journals.orgnih.gov

Table 1: Comparison of Bases for Buchwald-Hartwig Amination libretexts.org

BaseAdvantagesDisadvantages
NaOt-BuHigh reaction rates, low catalyst loadings.Incompatible with many electrophilic functional groups.
LHMDSTolerates protic functional groups, useful for low-temperature amination.Air-sensitive solid, incompatible with some functional groups at elevated temperatures.
Cs2CO3Excellent functional group tolerance, often the highest reaction rate among weak bases.Expensive, can be difficult to stir on a large scale.
K3PO4 and K2CO3Excellent functional group tolerance, economically attractive.May require higher catalyst loadings and longer reaction times.

Sonogashira Coupling for Alkynyl Functionalization

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This method allows for the introduction of alkynyl groups onto the 3,3'-dibromo-9,9'-spirobi[fluorene] scaffold. Alkynyl moieties are valuable for extending the conjugation length of the molecule, which can lead to red-shifted absorption and emission spectra. Furthermore, the triple bond can serve as a versatile handle for subsequent chemical transformations. The reaction is typically carried out under mild conditions, making it suitable for complex molecule synthesis. wikipedia.org However, in some cases, polymerization can be a competing reaction, especially with bifunctional reactants. nasa.gov

Introduction of Electron-Donating and Electron-Accepting Moieties

The strategic incorporation of electron-donating (D) and electron-accepting (A) groups onto the 3,3'-dibromo-9,9'-spirobi[fluorene] framework is a cornerstone of designing materials with tailored electronic properties. This approach leads to the formation of D-π-A or D-A-D type molecules, where the spirobi[fluorene] core acts as a π-bridge or part of the donor/acceptor system.

Attaching electron-donating groups, such as amino or alkoxy moieties, raises the highest occupied molecular orbital (HOMO) energy level, facilitating hole injection and transport. Conversely, appending electron-accepting groups, like cyano or nitro groups, lowers the lowest unoccupied molecular orbital (LUMO) energy level, which is beneficial for electron injection and transport. researchgate.netrsc.org This modulation of frontier molecular orbitals allows for the fine-tuning of the material's band gap and charge transport characteristics. nih.gov For instance, fluorene (B118485) derivatives functionalized with donor and acceptor groups have been shown to exhibit intramolecular charge transfer (ICT), which is crucial for applications in nonlinear optics and as emitters in OLEDs. researchgate.netrsc.org

Polymerization and Oligomerization Utilizing 3,3'-Dibromo-9,9'-spirobi[fluorene] as a Monomer

The bifunctional nature of 3,3'-dibromo-9,9'-spirobi[fluorene] makes it an excellent monomer for the synthesis of polymers and oligomers. The rigid and orthogonal spiro-center is incorporated into the polymer backbone to prevent aggregation-caused quenching of fluorescence and to enhance the morphological stability of the resulting films. ossila.com

Various polymerization techniques can be employed, with palladium-catalyzed cross-coupling reactions being particularly prevalent. For example, Suzuki polymerization, which utilizes the Suzuki-Miyaura coupling reaction, is a common method for synthesizing conjugated polymers based on spirobi[fluorene]. ossila.com Another approach involves FeCl3-mediated oxidative polymerization, which offers a low-cost route to conjugated microporous polymers with large surface areas. rsc.org These polymers often exhibit high thermal stability and are solution-processable, making them suitable for large-area device fabrication. The properties of the resulting polymers can be further tuned by copolymerizing 3,3'-dibromo-9,9'-spirobi[fluorene] with other aromatic monomers.

Design Principles for Tailoring Electronic Structure and Charge Transport Capabilities through Derivatization

The derivatization of 3,3'-dibromo-9,9'-spirobi[fluorene] provides a powerful platform for designing materials with specific electronic structures and charge transport properties. The key design principles revolve around the strategic placement and chemical nature of the substituents. acs.org

Tuning Energy Levels: As discussed, the introduction of electron-donating and electron-accepting groups is the primary method for controlling the HOMO and LUMO energy levels. This allows for the alignment of the material's energy levels with those of other components in an electronic device, facilitating efficient charge injection and transport.

Controlling Intermolecular Interactions: The bulky and non-planar spirobi[fluorene] core inherently disrupts intermolecular packing, which can be beneficial in preventing exciton (B1674681) quenching in the solid state. ossila.com Further derivatization can be used to fine-tune the intermolecular interactions, influencing the material's morphology and charge transport pathways.

Enhancing Charge Carrier Mobility: The introduction of specific functional groups can enhance either hole or electron mobility. For example, triphenylamine (B166846) moieties are often incorporated to improve hole transport, while triazine or benzothiadiazole units can enhance electron transport. nih.govrsc.org The resulting bipolar materials are highly desirable for balanced charge transport in OLEDs.

Modifying Photophysical Properties: Derivatization can significantly alter the absorption and emission characteristics of the spirobi[fluorene] core. Extending the conjugation length through the introduction of aryl or alkynyl groups typically leads to a red-shift in the emission spectrum. Conversely, strategic substitution can be used to achieve deep-blue emission, which is highly sought after for display and lighting applications. researchgate.net

Spectroscopic and Electrochemical Characterization Methodologies for 3,3 Dibromo 9,9 Spirobi Fluorene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 3,3'-Dibromo-9,9'-spirobi[fluorene] and its derivatives, ¹H and ¹³C NMR spectra provide definitive confirmation of the molecular framework.

In a typical ¹H NMR spectrum of a spirobifluorene derivative, the aromatic protons will exhibit characteristic chemical shifts and coupling patterns. For instance, in tert-butylated spirofluorene derivatives, the aromatic protons typically appear in the range of δ 6.30-7.84 ppm. rsc.org The protons of the tert-butyl groups, if present, would appear as a sharp singlet further upfield, for example around δ 1.27 ppm. rsc.org

The ¹³C NMR spectrum is equally informative, with the spiro carbon atom appearing at a characteristic chemical shift, often around δ 66.2 ppm. rsc.org The various aromatic carbons can also be assigned based on their chemical shifts and through advanced NMR techniques like HSQC and HMBC, which correlate proton and carbon signals. For example, in some derivatives, the carbon signals can span a wide range from δ 115.8 to 157.5 ppm. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 3,3'-Dibromo-9,9'-spirobi[fluorene], high-resolution mass spectrometry (HRMS) can precisely confirm the molecular formula, C₂₅H₁₄Br₂. nih.gov Techniques such as Fast Atom Bombardment (FAB) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often employed for these non-volatile organic molecules. rsc.orgrsc.org The measured mass-to-charge ratio (m/z) is compared with the calculated value to confirm the identity of the compound. For instance, the calculated m/z for C₉₄H₉₃N is 1235.7308, and an experimental value of 1235.7301 provides strong evidence for the proposed structure. rsc.org Beyond molecular weight determination, the fragmentation pattern observed in the mass spectrum can provide valuable structural information, helping to piece together the different components of the molecule.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. ubbcluj.rouzh.ch The absorption spectrum of 3,3'-Dibromo-9,9'-spirobi[fluorene] and its derivatives reveals information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

These compounds typically exhibit strong absorption bands in the UV region, corresponding to π-π* transitions within the fluorene (B118485) units. slideshare.nettanta.edu.eg The position and intensity of these absorption bands can be influenced by the substituents on the spirobifluorene core. For example, the introduction of donor or acceptor groups can lead to a red or blue shift in the absorption maximum, respectively. In some spirobifluorene derivatives, absorption maxima can be observed around 300-400 nm. psu.edu The shape of the absorption spectrum, including the presence of vibronic fine structure, can also provide insights into the geometry of the molecule in its ground and excited states. tanta.edu.eg

Photoluminescence (PL) Spectroscopy for Emission Characteristics

Photoluminescence (PL) spectroscopy is a technique that measures the light emitted from a sample after it has absorbed photons. horiba.com This technique is crucial for characterizing the emissive properties of 3,3'-Dibromo-9,9'-spirobi[fluorene] derivatives, which are often designed for applications in organic light-emitting diodes (OLEDs).

Upon excitation with UV light, these compounds can exhibit strong fluorescence in the blue region of the visible spectrum. The PL spectrum provides information about the color and efficiency of the emission. The quantum yield of fluorescence, which is the ratio of photons emitted to photons absorbed, is a key parameter determined from PL measurements. rsc.org For instance, some spirobifluorene derivatives have been reported to have high photoluminescence quantum yields, making them promising candidates for efficient light-emitting materials. sigmaaldrich.comossila.com The emission wavelength can be tuned by modifying the chemical structure of the molecule. For example, some derivatives show emission maxima ranging from the blue to the green part of the spectrum. researchgate.net

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopy provides critical insights into the dynamics of the excited states of molecules, such as their lifetimes and the pathways of energy relaxation. pku.edu.cn Techniques like time-correlated single-photon counting (TCSPC) are used to measure the decay of the photoluminescence over time, typically on the nanosecond timescale. rsc.org

The fluorescence lifetime is a characteristic property of an excited state and is sensitive to the molecular environment and the presence of quenching processes. For spirobifluorene derivatives, understanding the excited state dynamics is essential for optimizing their performance in devices. For example, a longer excited-state lifetime can sometimes lead to higher device efficiency, but it can also increase the likelihood of degradation pathways.

Cyclic Voltammetry and Differential Pulse Voltammetry for Redox Potentials and Frontier Molecular Orbital Energy Levels

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful electrochemical techniques used to study the redox properties of molecules. researchgate.netbu.edu These methods provide information about the oxidation and reduction potentials of a compound, which are directly related to the energy levels of its frontier molecular orbitals (HOMO and LUMO). wikipedia.orgimperial.ac.uk

For 3,3'-Dibromo-9,9'-spirobi[fluorene] and its derivatives, CV and DPV measurements are typically carried out in a solution containing a supporting electrolyte. rsc.org The oxidation potential is associated with the removal of an electron from the HOMO, while the reduction potential corresponds to the addition of an electron to the LUMO. researchgate.net By measuring these potentials, the HOMO and LUMO energy levels can be estimated. This information is crucial for designing materials with appropriate energy levels for efficient charge injection and transport in electronic devices like OLEDs. For example, the HOMO and LUMO levels determine the energy barriers for hole and electron injection from the electrodes. researchgate.net The reversibility of the redox processes, as observed in the voltammograms, also provides information about the stability of the radical ions formed upon oxidation or reduction. psu.eduresearchgate.net

Computational and Theoretical Investigations of 3,3 Dibromo 9,9 Spirobi Fluorene and Derived Materials

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and molecular geometry of spirobifluorene derivatives. nih.govresearchgate.net DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-31G(d), 6-31+G(d,p), 6-311G(d,p)), allow for the optimization of the molecular structure and the determination of key geometric parameters. nih.govphyschemres.orgsemanticscholar.org For the parent 9,9'-spirobifluorene, DFT calculations have been used to fully optimize the geometries of its oligomers. pku.edu.cn

The characteristic spiro-linkage in 3,3'-Dibromo-9,9'-spirobi[fluorene] results in a non-planar structure where the two fluorene (B118485) units are held in a nearly orthogonal arrangement. rsc.org This three-dimensional and rigid conformation is a key feature that influences the material's properties. Theoretical studies on related functionalized spiro[fluorene-9,9'-xanthene] (B3069175) compounds have confirmed their non-planar structures through DFT calculations, which is crucial for understanding their performance in organic electronics. researchgate.net The structural parameters obtained from these calculations are often in good agreement with experimental data from X-ray diffraction. nih.govphyschemres.org

Prediction of Frontier Molecular Orbital (HOMO/LUMO) Energy Levels

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule, as well as its reactivity. numberanalytics.comwikipedia.org The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a key parameter that influences a molecule's ability to absorb and emit light and to transport charge carriers. researchgate.net

Theoretical calculations, particularly DFT and time-dependent DFT (TD-DFT), are widely used to predict the HOMO and LUMO energy levels of 3,3'-Dibromo-9,9'-spirobi[fluorene] and its derivatives. pku.edu.cnresearchgate.net For instance, DFT calculations on 9,9'-spirobifluorene oligomers have shown that as the chain length increases, the HOMO-LUMO energy gap decreases. pku.edu.cn This trend is a common feature in conjugated systems and has significant implications for tuning the electronic properties of polymeric materials.

The HOMO energy level is an indicator of a molecule's electron-donating ability, while the LUMO energy level reflects its electron-accepting ability. numberanalytics.com In the context of Lewis acid-base interactions, the HOMO of the base donates electrons to the LUMO of the acid. libretexts.org By strategically modifying the chemical structure of 3,3'-Dibromo-9,9'-spirobi[fluorene], for example by introducing different substituent groups, the HOMO and LUMO energy levels can be tuned to meet the specific requirements of electronic devices like organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net

A smaller HOMO-LUMO gap generally leads to a red-shift in the absorption and emission spectra. pku.edu.cn The ability to accurately predict these energy levels through computational methods is therefore highly valuable for the design of new materials with tailored optoelectronic properties. nih.govresearchgate.net

Below is a table summarizing representative computational data for spirobifluorene-based materials:

Compound/SystemCalculation MethodPredicted HOMO (eV)Predicted LUMO (eV)Predicted HOMO-LUMO Gap (eV)
Spiro[fluorene-9,9'-xanthene] derivative (SFX1)DFT/B3LYP/6-31G(d)-5.82-3.822.00
Indeno[1,2-b]fluorene derivativesDFT/B3LYP/6-311+G**--Varies

Note: The values presented are illustrative and can vary depending on the specific derivative and the computational methodology employed.

Simulation of Photophysical Processes and Charge Transfer Phenomena

Computational simulations are instrumental in elucidating the complex photophysical processes that occur in materials derived from 3,3'-Dibromo-9,9'-spirobi[fluorene]. These processes include light absorption, fluorescence, and charge transfer, which are fundamental to the operation of optoelectronic devices. Time-dependent DFT (TD-DFT) is a common method used to simulate absorption and emission spectra. pku.edu.cn

For example, TD-DFT calculations on 9,9'-spirobifluorene oligomers have revealed that as the oligomer length increases, the maximum absorption wavelength (λmax) shows a red-shift, and the oscillator strength increases. pku.edu.cn This indicates more efficient light absorption at longer wavelengths.

Intramolecular charge transfer (ICT) is another critical phenomenon that can be investigated through computational methods. rsc.orgresearchgate.net In molecules with donor and acceptor moieties, ICT can significantly influence the photophysical properties. The spirobifluorene core itself can act as a building block in creating molecules with pronounced ICT characteristics.

Molecular Dynamics Simulations for Conformational Analysis and Packing Structures in Polymeric Systems

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules and their assemblies over time. nih.gov For polymeric systems derived from 3,3'-Dibromo-9,9'-spirobi[fluorene], MD simulations are particularly useful for conformational analysis and for predicting the packing structures in the solid state. mdpi.comkashanu.ac.iryoutube.com

The rigid and contorted structure of the spirobifluorene unit hinders close chain packing in polymers, leading to materials with significant free volume, often referred to as polymers of intrinsic microporosity (PIMs). researchgate.net MD simulations can help to quantify this free volume and understand how it influences properties like gas permeability.

In solution, Monte Carlo simulations based on DFT calculations have been used to study the properties of poly(9,9-dialkylfluorene-2,7-diyl) polymers, providing insights into their radii of gyration and hydrodynamic volumes. nih.gov These simulations have shown that the chains can form long sections punctuated by sharp loops. nih.gov

Reactivity Index Analysis for Predicting Synthetic Outcomes

While specific studies on the reactivity index analysis of 3,3'-Dibromo-9,9'-spirobi[fluorene] are not extensively documented in the provided search results, the principles of this analysis are relevant. Reactivity indices, derived from conceptual DFT, can be used to predict the most likely sites for electrophilic or nucleophilic attack, thereby offering predictions for synthetic outcomes. These indices help in understanding the chemical reactivity of different positions on the spirobifluorene skeleton.

Investigation of Triplet Energy Levels for Host Material Design

In the field of organic light-emitting diodes (OLEDs), particularly phosphorescent OLEDs (PhOLEDs), the triplet energy level (ET) of the host material is a crucial parameter. To ensure efficient energy transfer from the host to the phosphorescent guest, the host material must have a triplet energy level that is higher than that of the guest.

The spirobifluorene scaffold is an excellent building block for high triplet energy host materials. The spiro-linkage effectively disrupts the π-conjugation between the two fluorene units, which helps to maintain a high triplet energy. rsc.org

Computational methods are employed to predict the triplet energy levels of new materials based on 3,3'-Dibromo-9,9'-spirobi[fluorene]. For example, a study on fully ortho-linked tri-, tetra-, and pentamers of 9,9'-spirobifluorenes, synthesized from a dibromo-9,9'-spirobifluorene intermediate, demonstrated high triplet energies of 2.80 eV. nih.gov This high triplet energy makes them suitable as host materials for blue phosphorescent emitters. nih.gov

Applications of 3,3 Dibromo 9,9 Spirobi Fluorene Based Materials in Advanced Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs)

The 3,3'-Dibromo-9,9'-spirobi[fluorene] moiety is a key component in the development of high-performance materials for Organic Light-Emitting Diodes (OLEDs). Its rigid spiro structure and high triplet energy make it an excellent building block for host materials, emitters, and charge-transporting layers.

Utilization as Precursors for Host Materials.

The spirobifluorene core, present in 3,3'-Dibromo-9,9'-spirobi[fluorene], is known to impart high triplet energy, a high glass transition temperature, and good thermal and chemical stability to molecules. These characteristics are highly desirable for host materials in phosphorescent OLEDs (PhOLEDs), as they help to confine triplet excitons on the guest emitter and ensure the morphological stability of the device. The spiro center breaks the conjugation within the molecule, which contributes to the high triplet energy.

Researchers have synthesized various host materials by modifying the 3,3'-Dibromo-9,9'-spirobi[fluorene] core. For instance, fluorinated 9,9'-spirobifluorene derivatives have been developed as host materials for blue fluorescent OLEDs. One such material, when used as a host with a specific dopant, resulted in a device with a low turn-on voltage of 3.5 V, a maximum current efficiency of 6.51 cd A⁻¹, and a maximum external quantum efficiency of 3.85% researchgate.net. Another study reported a series of fluorinated 9,9'-spirobifluorene derivatives that served as excellent host materials for a blue dopant, leading to high-performance OLEDs with low turn-on voltages (3.4 V), high luminance (over 10,000 cd m⁻²), high current efficiency (6.66 cd A⁻¹), and high external quantum efficiency (4.92%) rsc.org.

Novel spiro[benzo[c]fluorene-7,9′-fluorene] (SBFF)-based blue host materials have also been synthesized from precursors related to 3,3'-Dibromo-9,9'-spirobi[fluorene] rsc.org. Additionally, bipolar host materials incorporating spiro[fluorene-9,9′-phenanthrene-10′-one] have been designed and have shown suitability for green, yellow, and red PhOLEDs rsc.org.

Development of Blue Light-Emitting Materials.

The development of stable and efficient blue light-emitting materials remains a significant challenge in OLED technology. The wide bandgap of blue emitters makes charge injection difficult. Fluorene-based oligomers and polymers are promising candidates due to their high photoluminescent quantum yield (PLQY), good thermal stability, and excellent solubility umich.edu.

The 3,3'-Dibromo-9,9'-spirobi[fluorene] scaffold has been instrumental in creating novel blue-emitting materials. By introducing different aryl groups at the C9 position of the fluorene (B118485), researchers have synthesized ter(9,9-diarylfluorene)s that exhibit intense blue fluorescence with quantum yields of nearly 100% in solution and 66-90% in the solid state acs.org. These materials have been used to fabricate highly efficient blue OLEDs with low turn-on voltages (~3 V) and high external quantum efficiencies (2.5-3%) acs.org.

Furthermore, phenylanthracene-substituted fluorene derivatives have been designed as blue emitting materials. A device using one such compound demonstrated a luminous efficiency of 3.37 cd/A and a power efficiency of 1.50 lm/W doi.org. An unexpected one-pot synthesis method has also been developed to create spiro[fluorene-9,9′-xanthene] building blocks for blue-light-emitting materials that exhibit high thermal stability 20.210.105acs.org.

Role in Hole-Transporting Layers (HTLs) and Electron-Blocking Layers.

Hole-transporting materials (HTMs) are crucial for the efficient operation of OLEDs, as they facilitate the transport of holes from the anode to the emissive layer while blocking the passage of electrons. An ideal HTM should possess high hole mobility, good morphological stability, and appropriate energy levels for efficient charge injection and blocking.

Spirobifluorene-based materials derived from 3,3'-Dibromo-9,9'-spirobi[fluorene] have been shown to be excellent HTMs. For example, three spirobifluorene-based HTMs incorporating di-4-tolylamino groups exhibited high thermal decomposition temperatures (up to 506 °C) and glass transition temperatures exceeding 145 °C nih.gov. These materials demonstrated high hole mobilities, with one derivative achieving a value of 3.83 × 10⁻² cm² V⁻¹ s⁻¹ nih.gov. OLEDs using these HTMs achieved high external quantum efficiencies for red, green, and blue phosphorescent devices nih.gov.

In another study, a fluorene-based compound, 2M-DDF, was used as the hole-transport layer in an OLED with Alq₃ as the emitter. This device achieved a maximum current efficiency of 4.78 cd/A and a luminance of 21,412 cd/m² mdpi.com. Additionally, novel spiro[fluorene-9,9′-xanthene]-based hybrid materials have been developed as hole transport layers for red and green PhOLEDs, leading to devices with high efficiency and low efficiency roll-off rsc.org.

Application in Electron-Transporting Layers (ETLs).

The spirobifluorene structure is also beneficial for creating efficient electron-transporting materials (ETMs). The perpendicular arrangement of the two fluorene units is advantageous for carrier transport, and the sp³ carbon center disrupts conjugation, leading to a high triplet energy. This high triplet energy is crucial for preventing exciton (B1674681) quenching at the ETL/emissive layer interface in PhOLEDs.

Researchers have developed spirobifluorene-based ETMs by incorporating electron-transporting moieties like diphenyltriazine, benzothienopyrimidine, and benzofuropyrimidine. These materials have demonstrated good electron transport properties and high triplet energies rsc.orgresearchgate.net. When used as ETLs in green PhOLEDs, these new materials resulted in lower driving voltages, enhanced quantum efficiencies, and more than doubled device lifetimes compared to conventional ETLs rsc.org.

Perovskite Solar Cells (PSCs) and Organic Solar Cells (OSCs)

The versatility of 3,3'-Dibromo-9,9'-spirobi[fluorene] extends to photovoltaic applications, particularly in the development of efficient hole-transporting materials for perovskite and organic solar cells.

Development of Hole-Transporting Materials (HTMs).

In PSCs, the HTM plays a critical role in extracting photogenerated holes from the perovskite layer and transporting them to the electrode. Spiro-OMeTAD is a commonly used HTM, but its relatively low conductivity and hole mobility often necessitate the use of additives, which can negatively impact device stability.

The spiro[fluorene-9,9′-xanthene] (SFX) core, which can be synthesized from fluorenone and phenol derivatives, has emerged as a promising alternative for creating efficient and stable HTMs acs.org. The rigid, three-dimensional structure of SFX-based materials helps to prevent aggregation and improve film-forming properties.

Several studies have demonstrated the potential of SFX-based HTMs in PSCs. For instance, asymmetric spiro[fluorene-9,9′-xanthene]-based HTMs have been synthesized, with one derivative, SFX-FM, exhibiting a suitable HOMO energy level (-5.24 eV) and a high glass transition temperature (154 °C) rsc.org. PSCs based on SFX-FM achieved a power conversion efficiency (PCE) of 17.29%, outperforming devices based on spiro-OMeTAD (15.14%) rsc.org.

Molecular engineering of the SFX core has led to the development of dopant-free HTMs. By incorporating dimethoxyphenylnaphthylamine subunits, researchers have enhanced the conductivity and charge transport properties of these materials rsc.org. In another approach, the incorporation of hydroxyl groups into the SFX unit has been shown to passivate defects in the perovskite layer through hydrogen bonding, leading to improved device performance rsc.org. The development of fluorene-based semiconductors for OSCs has also shown that photovoltaic performance can be improved by optimizing the molecular weight of the polymer derivatives chalmers.se.

Data Tables

Table 1: Performance of OLEDs Utilizing 3,3'-Dibromo-9,9'-spirobi[fluorene]-Based Materials

Device RoleMaterial TypeKey Performance MetricValueReference
Host MaterialFluorinated 9,9'-spirobifluorene derivativeMax. External Quantum Efficiency3.85% researchgate.net
Host MaterialFluorinated 9,9'-spirobifluorene derivativeMax. External Quantum Efficiency4.92% rsc.org
Blue EmitterTer(9,9-diarylfluorene)Max. External Quantum Efficiency2.5-3% acs.org
Blue EmitterPhenylanthracene-substituted fluoreneLuminous Efficiency3.37 cd/A doi.org
Hole-Transport LayerSpirobifluorene with di-4-tolylamino groupsHole Mobility3.83 × 10⁻² cm² V⁻¹ s⁻¹ nih.gov
Hole-Transport Layer2M-DDFMax. Current Efficiency4.78 cd/A mdpi.com
Electron-Transport LayerSpirobifluorene with diphenyltriazineDevice Lifetime> 2x conventional ETL rsc.org

Table 2: Performance of Solar Cells Utilizing 3,3'-Dibromo-9,9'-spirobi[fluorene]-Based Materials

Device TypeMaterial TypeKey Performance MetricValueReference
Perovskite Solar CellAsymmetric spiro[fluorene-9,9′-xanthene] HTM (SFX-FM)Power Conversion Efficiency17.29% rsc.org
Perovskite Solar CellSpiro-OMeTAD (for comparison)Power Conversion Efficiency15.14% rsc.org

Function as Interface Passivation Molecules

The unique, rigid, and three-dimensional spiro structure of 9,9'-spirobi[fluorene] (SBF), for which 3,3'-Dibromo-9,9'-spirobi[fluorene] serves as a crucial building block, is highly advantageous for applications in interface engineering within organic electronic devices. Materials derived from the SBF core can function effectively as interface passivation molecules. Excellent interface interaction can passivate the active layer in solar cells, which can significantly improve charge extraction and reduce recombination losses. acs.org

Incorporation into Non-Fullerene Acceptors

The 3,3'-Dibromo-9,9'-spirobi[fluorene] is a key intermediate for synthesizing advanced non-fullerene acceptors (NFAs) used in organic solar cells (OSCs). rsc.org Traditional fullerene-based acceptors suffer from weak absorption in the visible spectrum and limited tunability of energy levels. kaust.edu.sa NFAs based on the SBF core address these shortcomings by combining a 3D molecular architecture with tunable optoelectronic properties. rsc.orgrsc.org

The spirobifluorene unit serves as a rigid, non-planar core, which can be functionalized with electron-withdrawing groups to create efficient acceptor molecules. rsc.orgbohrium.com This three-dimensional structure is effective at suppressing the excessive molecular aggregation that can hinder charge transport, while still allowing for efficient 3D electron transport pathways. kaust.edu.sarsc.org

One notable example is SBF-PDI4, a molecule with an SBF core and four peripheral perylenediimide (PDI) units. This compound exhibits strong light absorption between 450-550 nm and has a low-lying LUMO energy level of -4.11 eV, comparable to fullerene acceptors. rsc.org When paired with the polymer donor PTB7-Th, solution-processed bulk heterojunction solar cells achieved a power conversion efficiency (PCE) of 5.34%. rsc.org Another NFA, 4CN-spiro, was synthesized for use in BHJ devices, and when paired with the donor polymer PTB7, it yielded a PCE of 0.80%. kaust.edu.sa

Performance of Spirobifluorene-Based Non-Fullerene Acceptors
Acceptor MoleculeDonor PolymerPower Conversion Efficiency (PCE)Reference
SBF-PDI4PTB7-Th5.34% rsc.org
4CN-spiroPTB70.80% kaust.edu.sa

Conjugated Microporous Polymers (CMPs) for Gas Adsorption and Separation

Conjugated microporous polymers (CMPs) are a class of materials that feature extended π-conjugation within a porous framework, making them suitable for applications in gas storage, separation, and catalysis. bris.ac.ukfrontiersin.org The 3,3'-Dibromo-9,9'-spirobi[fluorene] monomer is an excellent building block for CMPs due to its rigid, contorted spiro-center. This structure prevents efficient packing of the polymer chains, leading to the formation of materials with high intrinsic porosity and large surface areas. rsc.orgresearchgate.net

Spirobifluorene-based CMPs can be synthesized via cost-effective methods, such as FeCl₃-mediated oxidative polymerization, avoiding the need for expensive catalysts. rsc.orgresearchgate.net The resulting polymers exhibit impressive surface areas, ranging from 940 to 1980 m²/g, and high micropore volumes of 0.5 to 0.9 cm³/g. rsc.orgresearchgate.net These properties are comparable to CMPs produced through more complex and costly synthetic routes. rsc.orgresearchgate.net

The high surface area and microporosity of these materials facilitate strong interactions with gas molecules, leading to significant gas uptake capabilities. nih.gov Furthermore, the thermal stability of the spirobifluorene unit allows for processes like carbonization, which can further enhance the gas uptake ability of the CMPs at low pressures without significantly altering the surface area or micropore volume. researchgate.net

Properties of Spirobifluorene-Based Conjugated Microporous Polymers
Polymer Synthesis MethodBET Surface Area (m²/g)Micropore Volume (cm³/g)Reference
FeCl₃-mediated Polymerization940 - 19800.5 - 0.9 rsc.orgresearchgate.net

Circularly Polarized Luminescent (CPL) Materials

Circularly polarized luminescence (CPL) is the differential emission of left- and right-circularly polarized light by chiral luminophores. light-am.com This property is crucial for advanced applications such as 3D displays, optical data storage, and chiral sensing. nih.gov The 9,9'-spirobi[fluorene] skeleton is an ideal scaffold for designing CPL materials. rsc.org Its rigid, orthogonal geometry can be used to construct stable chiral molecules, and derivatives can be synthesized from enantiomerically pure starting materials, such as chiral dibromo-SBF diols, without racemization. rsc.org

By attaching donor and acceptor units to the chiral SBF core, researchers have created materials that exhibit solvent-dependent CPL. rsc.org The inherent chirality and rigid structure of the SBF unit are key to achieving a high luminescence dissymmetry factor (g_lum), which quantifies the degree of circular polarization.

Recent work on a locked multi-resonance delayed fluorescence helical framework incorporating a spiro-fluorene unit has led to highly efficient circularly polarized organic light-emitting diodes (CP-OLEDs). These devices achieved remarkable maximum external quantum efficiencies (EQE_max) of up to 34.9% and clear circularly polarized electroluminescence signals with dissymmetry factors (g_el) of up to +4.26 × 10⁻⁴. nih.gov

Performance of Spirobifluorene-Based CPL Materials in OLEDs
Emitter MaterialMaximum External Quantum Efficiency (EQE_max)Electroluminescence Dissymmetry Factor (g_el)Reference
(M)-Spiro-3TCzBN34.9%+4.26 × 10⁻⁴ nih.gov
(P)-Spiro-3TCzBN34.6%-3.51 × 10⁻⁴ nih.gov

Sensing Applications in Nanowire Platforms

Nanowire-based sensors offer ultrahigh sensitivity due to their large surface-area-to-volume ratio, making them ideal platforms for detecting trace amounts of chemical and biological analytes. nih.gov Organic nanowires composed of conjugated polymers derived from 9,9'-spirobi[fluorene] (SBF) have been fabricated for use in sensing applications. These nanowires can be created through one-dimensional solid-state polymerization of SBF derivatives, triggered by high-energy single particles.

The resulting SBF-based nanowires exhibit distinct fluorescence properties compared to the monomer due to the extended π-conjugation along the polymer chain. This fluorescence can be harnessed for sensing; for example, the emission from these nanowires is quenched upon the addition of nitrobenzene. This demonstrates their potential as fluorometric sensors for detecting nitroaromatic compounds, which are often associated with explosives.

Furthermore, microwave-based conductivity measurements have shown that these SBF-based nanowires possess charge carrier transport properties upon photoexcitation. The ability to modulate their electronic and optical signals in response to external analytes positions these nanowire platforms as promising candidates for the development of next-generation miniaturized sensors.

Structure Property Relationships and Material Design Principles

Influence of the Spiro-Carbon and Orthogonal π-Systems on Electronic Decoupling and Amorphous Nature

The central spiro-carbon atom in the 9,9'-spirobifluorene framework is a key architectural element that dictates many of the material's advantageous properties. This sp³-hybridized carbon joins two fluorene (B118485) units, forcing them into a rigid, orthogonal arrangement. ossila.com This perpendicular orientation of the two π-conjugated systems effectively disrupts extended conjugation across the entire molecule. ossila.com The spiro-linkage acts as a "conjugation interrupt," which helps to preserve the intrinsic electronic and optical properties of the individual fluorene moieties. nycu.edu.twacs.org

This electronic decoupling is crucial for several reasons. It helps to maintain a high triplet energy, a desirable characteristic for host materials in phosphorescent organic light-emitting diodes (PhOLEDs). ossila.com Furthermore, the non-coplanar structure resulting from the spiro-center hinders close molecular packing and crystallization. ossila.com This leads to the formation of stable amorphous glasses with high glass transition temperatures (Tg) and good solubility. ossila.com The amorphous nature is beneficial for creating high-quality, uniform thin films by vapor deposition, which is essential for device fabrication. acs.org The steric hindrance provided by the bulky, rigid spirobifluorene core also effectively suppresses the formation of detrimental excimers, which can occur in the solid state of many fluorescent dyes. ossila.com

Impact of Peripheral Substituents on Frontier Molecular Orbital Levels and Device Performance

The electronic properties of spirobifluorene-based materials can be finely tuned by introducing various substituents at the peripheral positions of the fluorene rings. The nature and position of these substituents significantly influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). missouristate.edu

Strategies for Modulating Emission Wavelengths and Quantum Efficiencies through Chemical Modification

Chemical modification of the 3,3'-Dibromo-9,9'-spirobi[fluorene] core is a powerful tool for tuning its photophysical properties, including emission wavelength and photoluminescence quantum yield (PLQY). The introduction of different functional groups can alter the energy of the excited state, leading to shifts in the emission color.

For example, the emission maxima of 4-substituted 9,9'-spirobifluorenes are dependent on the electronic nature of the substituent. Electron-accepting groups can cause a red shift in the emission, moving it towards the blue region of the visible spectrum. nih.gov Conversely, linking the spirobifluorene core to different luminophores, such as anthracene (B1667546) derivatives, can produce materials with specific emission colors, like blue. nycu.edu.twacs.org The rigid spirobifluorene framework helps to maintain the high quantum efficiency of the attached luminophores by preventing non-radiative decay pathways. ossila.com

Furthermore, strategic chemical design can lead to high quantum efficiencies. For instance, a spirobifluorene derivative, spiro-OMeTAD, exhibits a near-unity PLQY of approximately 99% in its monomer form in solution. acs.org This high efficiency is attributed to the suppression of non-radiative decay channels due to the unique molecular structure. acs.org The synthesis of various spirobifluorene hybrids, such as those incorporating oxadiazole moieties, has demonstrated that the linkage position (ortho, meta, or para) between the spirobifluorene core and the functional unit can influence the triplet energy and emission characteristics. nih.gov

Correlation between Molecular Architecture and Charge Carrier Mobility in Thin Films

The molecular architecture of spirobifluorene-based materials has a direct and significant impact on the charge carrier mobility in thin films, a critical parameter for the performance of organic electronic devices. The inherent rigidity and defined three-dimensional structure of the spirobifluorene core contribute to its favorable charge transport properties. ossila.com

Spirobifluorene derivatives are known for their non-dispersive and ambipolar charge transporting capabilities, meaning they can effectively transport both holes and electrons. ossila.com However, the mobility can be further influenced by molecular design. For example, increasing the conjugation length through molecular engineering or introducing multiple spirobifluorene units has been shown to enhance charge-carrier mobility. acs.org This improvement is crucial for minimizing charge recombination losses and thereby boosting device efficiency. acs.org

Studies comparing spiro-linked compounds with their corresponding parent compounds have revealed interesting trends. While the parent compounds might exhibit slightly higher field-effect mobilities initially, their thin films often suffer from crystallization, which degrades device performance over time. researchgate.net In contrast, the spiro-linked compounds form morphologically stable amorphous films, leading to consistent hole mobilities even after extended storage. researchgate.net The temperature dependence of mobility in these materials can be analyzed using models like the Arrhenius and Gaussian disorder models. researchgate.net Ultrafast spectroscopic techniques have been employed to study the initial charge transport dynamics in spiro-based polymers, revealing that mobility can be temperature-independent on very short timescales, which is attributed to intrachain charge transport during carrier relaxation. aps.org

Design Considerations for Enhanced Thermal and Morphological Stability in Device Architectures

The inherent rigidity of the 9,9'-spirobifluorene scaffold provides a strong foundation for designing materials with exceptional thermal and morphological stability, which are critical for the long-term operational lifetime of organic electronic devices. ossila.comnih.govacs.org The spiro structure leads to high glass transition temperatures (Tg) and decomposition temperatures (Td), indicating that the material can withstand significant heat without degrading or deforming. acs.orgnih.gov

For example, spirobifluorene-oxadiazole hybrids have been synthesized that exhibit high decomposition temperatures (401-480 °C) and glass transition temperatures (136-210 °C). nih.gov Similarly, a fluorinated spirobifluorene derivative showed a high decomposition temperature of 395 °C and a glass transition temperature of 145 °C. researchgate.net This thermal robustness is essential for devices that generate heat during operation.

Interactive Data Table: Thermal Properties of Selected Spirobifluorene Derivatives

CompoundDecomposition Temperature (Td) (°C)Glass Transition Temperature (Tg) (°C)
Spirobifluorene-oxadiazole hybrids (SBF-p-OXD, SBF-m-OXD, SBF-o-OXD)401-480136-210
Fluorinated spirobifluorene derivative (Spiro-(3,5)-F)395145
Spiro-FPA-High

Future Directions and Emerging Research Avenues for 3,3 Dibromo 9,9 Spirobi Fluorene Chemistry

Advanced Synthetic Strategies for Scalable and Sustainable Production

The widespread application of 3,3'-Dibromo-9,9'-spirobi[fluorene] and its derivatives is currently hampered by complex and costly production methods. Future research is focused on developing more efficient, scalable, and environmentally friendly synthetic routes.

One promising approach involves a one-step palladium-catalyzed cross-coupling reaction, which has been successfully used to synthesize a novel spirobifluorene derivative. pku.edu.cn Another avenue of exploration is the use of more accessible starting materials, such as o-bromohalobenzenes, to synthesize bromo-9,9'-spirobifluorene, thereby reducing production costs. google.com Additionally, methods that avoid the challenging dibromination of 9,9'-spirobifluorene are being investigated to improve yields and simplify purification. nih.gov The development of high-yield alkylation processes without the need for polar aprotic solvents also presents a more sustainable option. google.com

Exploration of Novel Reactivity and Functionalization Pathways

The bromine atoms at the 3 and 3' positions of 3,3'-Dibromo-9,9'-spirobi[fluorene] serve as versatile handles for introducing a wide array of functional groups, enabling the fine-tuning of the molecule's electronic and photophysical properties.

Future research will likely focus on expanding the library of spirobifluorene derivatives through various cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions. These methods allow for the introduction of diverse aryl, heteroaryl, and amino moieties, leading to materials with tailored properties for specific applications. For instance, functionalization with diketopyrrolopyrrole units has yielded a promising three-dimensional non-fullerene acceptor for organic solar cells. rsc.orgresearchgate.net Similarly, the introduction of dithiafulvenyl groups has been shown to influence hole mobility in perovskite solar cells. nih.gov The synthesis of derivatives with electron-withdrawing groups like fluorine and trifluoromethyl can be used to tune the material's energy levels and thermal stability. rsc.orgresearchgate.net

Integration into Next-Generation Optoelectronic and Energy Conversion Technologies

The inherent properties of the spirobifluorene core, such as high thermal stability, good solution processability, and a high triplet energy, make it an ideal candidate for a variety of optoelectronic and energy conversion applications. ossila.com

In the realm of organic light-emitting diodes (OLEDs), spirobifluorene derivatives are being explored as host materials for phosphorescent emitters, as well as electron transport materials. pku.edu.cnrsc.org The rigid spiro structure helps to prevent aggregation-caused quenching and maintain high photoluminescence quantum yields in the solid state. acs.org For solar cell applications, spirobifluorene-based molecules are being developed as hole-transporting materials in perovskite and organic solar cells, offering potential advantages over existing materials in terms of stability and cost. unimi.itacs.org The ability to tune the HOMO/LUMO energy levels through functionalization is crucial for optimizing charge transfer at the interfaces within these devices. rsc.orgresearchgate.net

Development of High-Throughput Screening and Computational Design Methodologies

To accelerate the discovery of new spirobifluorene-based materials with enhanced properties, high-throughput screening and computational design methods are becoming increasingly important.

Computational techniques, such as density functional theory (DFT), are employed to predict the geometric and electronic structures, as well as the photophysical properties of novel derivatives before their synthesis. rsc.orgresearchgate.net This allows for the rational design of molecules with desired characteristics. High-throughput screening platforms, such as those based on microcapillary arrays, can be adapted to rapidly assess the performance of large libraries of spirobifluorene-based materials in device settings. researchgate.net This combination of computational pre-screening and rapid experimental validation can significantly shorten the material development cycle.

Fundamental Investigations into Excited State Phenomena in Spirobifluorene Systems

A deeper understanding of the fundamental photophysical processes occurring in spirobifluorene systems is crucial for optimizing their performance in optoelectronic devices.

Key areas of investigation include the nature of the excited states (e.g., intramolecular charge-transfer vs. locally excited states), the dynamics of intersystem crossing and triplet state relaxation, and the influence of molecular conformation and environment on these processes. nih.gov Time-resolved spectroscopic techniques and quantum chemical calculations are essential tools for these investigations. nih.gov For example, studies have shown that the photoluminescence decay of spirobifluorene monomers can have a lifetime of approximately 1.64 ns with a near-unity quantum yield. acs.org Understanding how these properties are affected by substitution and aggregation will guide the design of next-generation materials with improved efficiency and stability. chemrxiv.org

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